molecular formula C30H53NaO3S B13792613 Sodium tetracosylbenzenesulfonate

Sodium tetracosylbenzenesulfonate

Cat. No.: B13792613
M. Wt: 516.8 g/mol
InChI Key: MPIBCHJSJHJLRX-UHFFFAOYSA-M
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Description

Sodium tetracosylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is typically found as a white or pale yellow solid and is known for its excellent emulsifying, dispersing, and wetting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetracosylbenzenesulfonate is synthesized through the sulfonation of tetracosylbenzene. The process involves the reaction of tetracosylbenzene with sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid) to form tetracosylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce this compound.

Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in continuous reactors where tetracosylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized in a separate reactor with a sodium hydroxide solution. The final product is purified and dried to obtain this compound in its solid form.

Chemical Reactions Analysis

Types of Reactions: Sodium tetracosylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfonyl compounds.

    Substitution: Formation of substituted benzenesulfonates.

Scientific Research Applications

Sodium tetracosylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

    Medicine: Utilized in drug formulations to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of sodium tetracosylbenzenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the compound has a hydrophobic tail that interacts with non-polar substances and a hydrophilic head that interacts with water. This dual nature enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.

Comparison with Similar Compounds

Sodium tetracosylbenzenesulfonate can be compared with other sulfonates such as sodium dodecylbenzenesulfonate and sodium tetradecyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and dispersing capabilities. Similar compounds include:

    Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.

    Sodium tetradecyl sulfate: Used in pharmaceuticals and cosmetics as a wetting agent and emulsifier.

Properties

Molecular Formula

C30H53NaO3S

Molecular Weight

516.8 g/mol

IUPAC Name

sodium;2-tetracosylbenzenesulfonate

InChI

InChI=1S/C30H54O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

MPIBCHJSJHJLRX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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